molecular formula C12H22O10S B033620 Thioisotrehalose CAS No. 108392-13-8

Thioisotrehalose

Cat. No.: B033620
CAS No.: 108392-13-8
M. Wt: 358.36 g/mol
InChI Key: SYKYBMOFPMXDRQ-NCFXGAEVSA-N
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Description

Thiodiglucoside, also known as D-Glucopyranosyl-β-D-thioglucopyranoside, is a thioglycoside compound with the molecular formula C12H22O10S and a molecular weight of 358.36 g/mol . It is a disaccharide derivative where a sulfur atom replaces the oxygen atom in the glycosidic bond, making it a unique compound in the realm of glycosides.

Chemical Reactions Analysis

Types of Reactions: Thiodiglucoside undergoes various chemical reactions, including:

    Oxidation: Thiodiglucoside can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiodiglucoside to thiols.

    Substitution: Thiodiglucoside can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted glycosides depending on the nucleophile used.

Mechanism of Action

Thiodiglucoside exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in glycosylation processes, such as glycosidases, by inhibiting their activity . This inhibition can affect various biological processes, including cell signaling and metabolism.

Comparison with Similar Compounds

Uniqueness: Thiodiglucoside is unique due to its specific glycosidic bond involving sulfur and its distinct biological activities. Its ability to inhibit glycosidases sets it apart from other thioglycosides, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKYBMOFPMXDRQ-NCFXGAEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577079
Record name beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108392-13-8
Record name beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioisotrehalose
Reactant of Route 2
Thioisotrehalose
Reactant of Route 3
Thioisotrehalose
Reactant of Route 4
Thioisotrehalose
Reactant of Route 5
Thioisotrehalose
Reactant of Route 6
Thioisotrehalose

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